(alpha)1 adrenoceptor-MO-1 (alpha)1 adrenoceptor-MO-1 α1 adrenoceptor-MO-1, an S enantiomer, has affinity at alpha 1 adrenergic receptor, shows alphalytic activity, and possesses analgesic action; more active than R enantiomer.
Brand Name: Vulcanchem
CAS No.: 161905-64-2
VCID: VC0006919
InChI: InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1
SMILES: CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Molecular Formula: C₂₀H₂₄ClN₅O
Molecular Weight: 385.9 g/mol

(alpha)1 adrenoceptor-MO-1

CAS No.: 161905-64-2

Inhibitors

VCID: VC0006919

Molecular Formula: C₂₀H₂₄ClN₅O

Molecular Weight: 385.9 g/mol

(alpha)1 adrenoceptor-MO-1 - 161905-64-2

CAS No. 161905-64-2
Product Name (alpha)1 adrenoceptor-MO-1
Molecular Formula C₂₀H₂₄ClN₅O
Molecular Weight 385.9 g/mol
IUPAC Name 2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1
Standard InChIKey ORJUEHXQOBCAKN-INIZCTEOSA-N
Isomeric SMILES C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
SMILES CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Canonical SMILES CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Description α1 adrenoceptor-MO-1, an S enantiomer, has affinity at alpha 1 adrenergic receptor, shows alphalytic activity, and possesses analgesic action; more active than R enantiomer.
Reference [1]. Pharmacologically active enantiomers. WO 1995001354 A1
PubChem Compound 10000191
Last Modified Nov 11 2021
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